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Compound of Interest

Compound Name: 2-Isopropylthiazolidine

CAS No.: 24050-11-1

Cat. No.: B14690117 Get Quote

Executive Summary
2-Isopropylthiazolidine (CAS: 14347-75-2) is a potent volatile compound widely recognized in

flavor chemistry for its roasted, nutty, and popcorn-like notes.[1] It is frequently generated via

the Maillard reaction between cysteamine and isobutyraldehyde. In drug development and food

safety analysis, confirming its structure is critical due to the existence of isobaric isomers (e.g.,

2-propylthiazolidine) that possess distinct sensory and biological profiles.

This guide provides a definitive technical comparison of the mass fragmentation patterns of 2-
isopropylthiazolidine against its structural analogs. It establishes a self-validating

identification protocol based on Electron Ionization (EI) Mass Spectrometry.

Chemical Profile & Structural Basis[1][2][3][4][5]
IUPAC Name: 2-Propan-2-yl-1,3-thiazolidine

Molecular Formula:

Molecular Weight: 131.24 g/mol

Key Functional Groups: Thiazolidine heterocycle, Isopropyl substituent at C2 position.[2][3]

[4]
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The stability of the C2-position is the focal point of mass spectrometric analysis. The bond

between the C2 carbon and the isopropyl group is energetically favorable for cleavage under

electron impact, driving the primary fragmentation pathway.

Mass Spectrometry Analysis: Fragmentation
Mechanics
Primary Fragmentation Pathway (The "Fingerprint" Ion)
Upon Electron Ionization (70 eV), 2-isopropylthiazolidine exhibits a distinct fragmentation

pattern dominated by

-cleavage relative to the heteroatoms (N and S).

Molecular Ion (

): A detectable but often low-intensity peak appears at m/z 131.

Base Peak (

88): The most abundant ion is m/z 88.

Mechanism: This ion results from the loss of the isopropyl radical (

, mass 43) from the molecular ion. The remaining fragment is the thiazolidinium cation (

), which is stabilized by resonance between the nitrogen and sulfur atoms.

Diagnostic Value: While m/z 88 confirms the presence of a 2-substituted thiazolidine ring,

it does not identify the substituent itself, as many 2-alkylthiazolidines yield this ring

fragment.

Isomer Differentiation (The "Discriminator" Ions)
To distinguish 2-isopropylthiazolidine from its straight-chain isomer, 2-propylthiazolidine, one

must analyze the secondary fragmentation pathways of the alkyl substituent.

2-Isopropylthiazolidine (Branched):

Key Peak:m/z 116 (M-15).
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Mechanism: Loss of a methyl radical (

) from the isopropyl group. This pathway is statistically favored due to the presence of two
terminal methyl groups and the formation of a secondary carbocation character on the
substituent.

2-Propylthiazolidine (Linear):

Key Peak:m/z 102 (M-29).

Mechanism: Loss of an ethyl radical (

) from the n-propyl chain. This fragmentation is characteristic of linear alkyl chains
(McLafferty-like or simple cleavage) and is significantly less prominent in the isopropyl
isomer.

Comparative Data Table
Feature

2-

Isopropylthiazolidine

2-Propylthiazolidine

(Isomer)
2-Methylthiazolidine

(Homolog)

Molecular Ion (

)
131 131 103

Base Peak (100%) 88 (Ring Cation) 88 (Ring Cation) 88 (Ring Cation)

Discriminator Peak 1
116 (M -

)

102 (M -

)

102 (M -

)

Discriminator Peak 2 43 (Isopropyl Cation) 43 (Propyl Cation) --

Retention Index (DB-

5)
~1150 (Lower) ~1180 (Higher) ~950
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Technical Insight: The retention index (RI) is a crucial cross-check. Branched isomers

(isopropyl) typically elute earlier than their linear counterparts (n-propyl) on non-polar columns

like DB-5 or DB-1 due to a more compact molecular shape and lower boiling point.

Visualization of Fragmentation Pathways[9]
The following diagram illustrates the competing fragmentation pathways that allow for structural

confirmation.

Legend
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Isopropyl Radical
(Neutral Loss 43)

Methyl Radical
(Neutral Loss 15)

m/z 88 confirms Ring
m/z 116 confirms Branching

Click to download full resolution via product page

Caption: Mechanistic pathway showing the generation of the diagnostic base peak (m/z 88)

and the isomer-specific fragment (m/z 116).

Experimental Protocols
To ensure reproducible data, the following protocol synthesizes the standard for verification and

analyzes it under controlled conditions.
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Synthesis of Analytical Standard
Context: Commercial standards may be impure. In-situ synthesis provides a fresh reference.

Reagents: Dissolve Cysteamine Hydrochloride (0.1 mol) in 100 mL deionized water.

pH Adjustment: Adjust solution to pH 6.2 using 2 N NaOH. Why? Neutral/slightly acidic pH

favors thiazolidine ring closure while preventing oxidation of cysteamine.

Condensation: Add Isobutyraldehyde (0.1 mol) dropwise with constant stirring at room

temperature (

).

Reaction Time: Stir for 24 hours to ensure equilibrium.

Quenching: Quench the mixture in 50 mL cold Potassium Carbonate solution (

, 0.28 g/mL).

Extraction: Extract twice with 25 mL Dichloromethane (DCM).

Drying: Dry the organic layer over anhydrous Sodium Sulfate (

) and concentrate under nitrogen flow.

GC-MS Analysis Workflow
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

Column: DB-5MS (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Splitless mode,

.

Oven Program:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14690117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hold

for 2 min.

Ramp

/min to

.

Ramp

/min to

(Hold 5 min).

MS Source: Electron Ionization (EI) at 70 eV; Source Temp

; Quad Temp

.

Scan Range: m/z 35–300.
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Sample Preparation
(Cysteamine + Isobutyraldehyde)

LLE Extraction
(Dichloromethane, pH > 7)

GC Injection
(Splitless, 250°C)

Separation (DB-5MS)
Differentiation by RI

MS Detection (EI 70eV)
Scan m/z 35-300

Data Analysis
Confirm m/z 88 & 116
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Caption: Step-by-step analytical workflow from synthesis to mass spectral confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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